3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Catalog No.
S582626
CAS No.
73809-05-9
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-...

CAS Number

73809-05-9

Product Name

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

IUPAC Name

(3E)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+

InChI Key

JWUBBDSIWDLEOM-XHQRYOPUSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

25 Hydroxycholecalciferol, 25 Hydroxycholecalciferol Monohydrate, 25 Hydroxyvitamin D 3, 25 Hydroxyvitamin D3, 25-Hydroxycholecalciferol, 25-Hydroxycholecalciferol Monohydrate, 25-Hydroxyvitamin D 3, 25-Hydroxyvitamin D3, Anhydrous, Calcifediol, Calcidiol, Calcifediol, Calcifediol Anhydrous, Calcifediol, (3 alpha,5Z,7E)-Isomer, Calcifediol, (3 beta,5E,7E)-Isomer, Calderol, Dedrogyl, Hidroferol, Monohydrate, 25-Hydroxycholecalciferol

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C

As a Biomarker

3-Epi-25-Hydroxyvitamin D3 (3-epi-25(OH)D3) is a metabolite of vitamin D3 formed in the liver. It has been studied as a potential biomarker to assess vitamin D status alongside the more commonly measured 25-hydroxyvitamin D3 (25(OH)D3) [].

While 25(OH)D3 is the major circulating form of vitamin D and the standard marker for assessing vitamin D status, some studies suggest that 3-epi-25(OH)D3 may interfere with the measurement of 25(OH)D3 in certain assays, potentially leading to inaccurate results [].

Physiological Role

The physiological role of 3-epi-25(OH)D3 is still under investigation. While 25(OH)D3 is converted to the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), by the kidneys, the conversion pathway for 3-epi-25(OH)D3 remains unknown [].

Some studies suggest that 3-epi-25(OH)D3 might have its own biological effects. For example, one study found that dietary administration of 3-epi-25(OH)D3 decreased levels of parathyroid hormone (PTH) in male rats, suggesting a potential role in calcium regulation []. However, more research is needed to confirm these findings and understand the broader physiological significance of 3-epi-25(OH)D3.

3-Epi-25-Hydroxyvitamin D3 (3-epi-25(OH)D3) is a lesser-known metabolite of vitamin D3 (cholecalciferol). It differs from the standard 25-hydroxyvitamin D3 (25(OH)D3) by a slight variation in its molecular structure at the third carbon position []. 25(OH)D3 is the major circulating form of vitamin D and is considered the best indicator of vitamin D status in the body.

3-epi-25(OH)D3 has gained interest in scientific research due to its presence in human serum and its potential influence on the measurement of total 25(OH)D3 levels [].


Molecular Structure Analysis

Both 3-epi-25(OH)D3 and 25(OH)D3 share the same core structure of a secosteroid with a four-ringed system (A, B, C, and D). The key difference lies in the configuration around the third carbon atom (C-3). In 25(OH)D3, a hydroxyl group (OH) is attached to the right side of the C-3 position, while in 3-epi-25(OH)D3, the OH group is on the left side []. This seemingly minor change creates an epimer, a molecule with the same chemical formula but a different spatial arrangement of atoms.

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

400.334130642 g/mol

Monoisotopic Mass

400.334130642 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (90.48%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of secondary hyperparathyroidism (SHPT)

Pharmacology

Calcifediol is an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC06 - Calcifediol

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

19356-17-3

Wikipedia

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylene-1-cyclohexanol
3-epi-25-Hydroxyvitamin D3

Dates

Modify: 2023-08-15

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